Product packaging for 7-Methyloctyl sulfate(Cat. No.:)

7-Methyloctyl sulfate

Cat. No.: B1263894
M. Wt: 223.31 g/mol
InChI Key: ARACXKCAGMFROY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Methyloctyl sulfate, often supplied as its sodium salt (CAS 26856-96-2), is a bioactive aliphatic sulfate ester of interest in marine natural product and chemical ecology research. This compound has been identified in ecological studies, particularly in the context of Daphnia species, where related aliphatic sulfates are investigated for their role as infochemicals or kairomones, which are chemical signals that mediate interactions between different species . As part of this class of compounds, this compound provides researchers with a tool to study morphological-inducing defense mechanisms in aquatic environments . Furthermore, aliphatic sulfates isolated from marine invertebrates, such as sponges, have demonstrated significant antifouling properties, presenting a potential eco-friendly model for the development of new non-toxic antifouling agents . The mechanism of action for these biological effects is an area of active investigation, but it is believed that the molecule's structure—combining a hydrophobic alkyl chain with a hydrophilic sulfate group—grants it surfactant-like characteristics that can interfere with biological surfaces and signaling pathways . This product is intended for research purposes only and is not approved for human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19O4S- B1263894 7-Methyloctyl sulfate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19O4S-

Molecular Weight

223.31 g/mol

IUPAC Name

7-methyloctyl sulfate

InChI

InChI=1S/C9H20O4S/c1-9(2)7-5-3-4-6-8-13-14(10,11)12/h9H,3-8H2,1-2H3,(H,10,11,12)/p-1

InChI Key

ARACXKCAGMFROY-UHFFFAOYSA-M

Canonical SMILES

CC(C)CCCCCCOS(=O)(=O)[O-]

Origin of Product

United States

Academic Synthesis and Stereochemical Characterization of 7 Methyloctyl Sulfate

Methodologies for Branched Alkyl Sulfate (B86663) Synthesis

The primary and most direct method for synthesizing alkyl sulfates is the sulfation of the corresponding alcohol. For 7-methyloctyl sulfate, the required precursor is 7-methyloctan-1-ol. solubilityofthings.comnist.gov The conversion of an alcohol to an alkyl sulfate involves the esterification of the hydroxyl group with a sulfating agent. A variety of reagents and methods have been developed for this transformation, each with specific advantages concerning reactivity, scalability, and functional group tolerance. nih.gov

Common sulfating agents are often complexes of sulfur trioxide (SO₃) designed to moderate its high reactivity. These include complexes with organic bases like pyridine (B92270) (SO₃·Py), trimethylamine (B31210) (SO₃·NMe₃), and triethylamine (B128534) (SO₃·NEt₃), or with amides such as N,N-dimethylformamide (SO₃·DMF). nih.gov These solid, stable reagents are widely used for the sulfation of a range of molecules containing hydroxyl groups. nih.gov For instance, the triethylamine-SO₃ complex has been effectively used for the sulfation of long-chain secondary alcohols, proceeding with good yields and retention of configuration. nih.govnih.gov Another approach involves using chlorosulfonic acid (ClSO₃H), which can be employed in either batch or continuous processes for efficient sulfation. chemithon.com

A more recent strategy employs tributylsulfoammonium betaine (B1666868) (Bu₃NSO₃), which facilitates the sulfation of alcohols and improves the solubility of the resulting organosulfate intermediate in organic solvents, simplifying purification. rsc.org This method has proven effective for a diverse range of alcohols, including primary, secondary, and poly-hydroxylated compounds. rsc.org The choice of method often depends on the scale of the reaction and the chemical nature of the alcohol being sulfated. For instance, sulfamic acid is a mild reagent suitable for producing ammonium (B1175870) salts of alcohol sulfates directly, though it can give poor yields with long-chain primary alcohols. nih.govchemithon.com

Sulfating AgentGeneral CharacteristicsReference
Sulfur Trioxide-Pyridine (SO₃·Py) A stable, solid complex that is a versatile agent for sulfating both alcoholic and phenolic hydroxyl groups. nih.gov nih.gov
Sulfur Trioxide-Triethylamine (SO₃·NEt₃) A complex used for the sulfation of long-chain and secondary alcohols, often with retention of stereochemistry. nih.govnih.gov nih.govnih.gov
Chlorosulfonic Acid (ClSO₃H) A highly reactive agent used in industrial processes; the reaction is fast and produces HCl as a byproduct. chemithon.com chemithon.com
Sulfamic Acid (H₃NSO₃) A mild reagent that directly produces the ammonium salt of the alkyl sulfate, suitable for sensitive substrates. nih.govchemithon.com nih.govchemithon.com
Tributylsulfoammonium Betaine (Bu₃NSO₃) A modern reagent that forms an organic-soluble sulfate intermediate, simplifying workup and purification. rsc.org rsc.org

Stereoselective Synthetic Approaches

The this compound molecule is chiral due to the stereocenter at the C7 position. Therefore, producing an enantiomerically pure sample requires a stereoselective synthetic strategy. Since the sulfation of an alcohol with many common reagents proceeds with retention of configuration, the key challenge lies in obtaining an enantiopure sample of the precursor, (R)- or (S)-7-methyloctan-1-ol. nih.govnih.gov

The synthesis of chiral, methyl-branched primary alcohols can be achieved through several established asymmetric methodologies. One powerful technique is the use of chiral auxiliaries, such as Evans' oxazolidinones. researchgate.net In this approach, an achiral carboxylic acid can be attached to the chiral auxiliary, followed by a diastereoselective alkylation (in this case, methylation) to set the desired stereocenter. Subsequent removal of the auxiliary yields the enantiomerically enriched product. researchgate.net For example, enantioselective methylation of an oxazolidinone amide derived from undec-10-enoic acid has been used to create a chiral methyl-branched center, which can then be reduced to the corresponding primary alcohol. researchgate.net

Another route involves the catalytic asymmetric conjugate addition of an organometallic reagent to an α,β-unsaturated carbonyl compound. For instance, the copper-catalyzed addition of dimethylzinc (B1204448) to a cyclic enone in the presence of a chiral phosphoramidite (B1245037) ligand can create new stereocenters with high enantioselectivity. researchgate.net Subsequent chemical modifications can then convert the cyclic intermediate into the desired acyclic chiral alcohol.

Kinetic resolution, either enzymatic or chemical, provides an alternative pathway. This process involves the selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted. While this method is effective, its maximum theoretical yield for a single enantiomer is 50%. Dynamic kinetic resolution (DKR) overcomes this limitation by coupling the kinetic resolution with in-situ racemization of the starting material, theoretically allowing for a 100% yield of a single enantiomer.

Spectroscopic Techniques for Absolute Configuration Determination (e.g., Nuclear Magnetic Resonance Derivatives)

Once a chiral molecule like this compound has been synthesized in an enantiomerically enriched form, its absolute configuration must be determined. While X-ray crystallography is a definitive method, it requires the formation of a suitable single crystal, which is not always feasible. drpress.org Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and widely used alternative, typically by converting the chiral analyte into a pair of diastereomers using a chiral derivatizing agent (CDA). drpress.orgtcichemicals.com

The most prominent method for determining the absolute configuration of chiral alcohols is the Mosher's acid method. umn.edunih.govspringernature.com This technique involves esterifying the chiral alcohol—in this case, the precursor 7-methyloctan-1-ol—with both enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, or its corresponding acid chloride (MTPA-Cl). umn.edu This reaction creates a pair of diastereomeric esters. Because diastereomers have distinct physical properties, their ¹H NMR spectra will differ. nih.gov

The underlying principle of the Mosher method relies on the preferred conformation of the resulting MTPA esters in solution. In this conformation, the bulky phenyl and trifluoromethyl groups of the MTPA moiety adopt a specific spatial arrangement relative to the substituents of the chiral alcohol. The anisotropic effect of the MTPA phenyl ring causes protons on one side of the plane of the ester to be shielded (shifted to a higher field) and those on the other side to be deshielded (shifted to a lower field). tcichemicals.com

By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA esters and calculating the chemical shift differences (Δδ = δS - δR) for protons near the stereocenter, the absolute configuration can be assigned. A consistent pattern of positive and negative Δδ values for protons on either side of the ester plane allows for a reliable determination of the alcohol's absolute stereochemistry. umn.edu

StepDescriptionPurpose
1. Derivatization The chiral alcohol is reacted in two separate experiments with (R)-MTPA-Cl and (S)-MTPA-Cl.To form a pair of diastereomeric Mosher esters. umn.edu
2. NMR Analysis The ¹H NMR spectrum of each diastereomer is recorded.To measure the chemical shifts (δ) of protons located near the original stereocenter. nih.gov
3. Calculation The chemical shift difference, Δδ = δS - δR, is calculated for each corresponding proton.To quantify the difference in the magnetic environment for each proton between the two diastereomers. springernature.com
4. Assignment The signs of the Δδ values are mapped onto a conformational model of the esters. Protons with positive Δδ values are placed on one side of the Mosher's acid plane, and those with negative Δδ values are on the other.To deduce the absolute configuration (R or S) of the original alcohol stereocenter. tcichemicals.comumn.edu

Environmental Fate and Biodegradation of 7 Methyloctyl Sulfate

Aerobic Biodegradation Pathways

Under aerobic conditions, the biodegradation of 7-methyloctyl sulfate (B86663) is expected to proceed through a series of enzymatic reactions, primarily initiated by oxidation of the alkyl chain.

Initial Enzymatic Cleavage Mechanisms (e.g., Omega-Oxidation)

The initial step in the aerobic breakdown of linear primary alkyl sulfates typically involves the cleavage of the sulfate ester bond by sulfatase enzymes, yielding an alcohol. cleaninginstitute.org However, for branched-chain compounds like 7-methyloctyl sulfate, an alternative and significant initial pathway is omega-oxidation. This process involves the oxidation of the terminal methyl group of the alkyl chain. industrialchemicals.gov.auepa.gov

Research on similar alkyl sulfates has shown that enzymes like cytochrome P450 monooxygenases can catalyze the hydroxylation of the alkyl chain. nih.govacs.org Specifically, studies on P450BM-3 from Bacillus megaterium have demonstrated its capability to hydroxylate various alkyl sulfates, primarily at the ω-1, ω-2, and ω-3 positions. nih.govacs.org This initial hydroxylation is a critical activation step, preparing the molecule for further degradation. While direct studies on this compound are limited, it is postulated that a similar mechanism would occur, leading to the formation of a primary alcohol.

Subsequent Catabolic Pathways (e.g., Beta-Oxidation)

Following the initial oxidative attack, the resulting carboxylate is typically subjected to beta-oxidation. industrialchemicals.gov.auepa.gov This well-established metabolic pathway involves the sequential cleavage of two-carbon units from the fatty acid chain. In the case of this compound, after its conversion to a carboxylic acid, the beta-oxidation pathway would proceed, shortening the carbon chain. The presence of the methyl branch on the seventh carbon will influence the final products of this pathway. For even-chained alkyl sulfates, a common metabolite is butyric acid 4-sulfate. industrialchemicals.gov.au For odd-numbered chains, propionic acid-3-sulfate is a major metabolite. industrialchemicals.gov.au

Role of Specific Microbial Consortia and Enrichment Studies

The complete mineralization of this compound is often accomplished by a consortium of microorganisms rather than a single species. Enrichment studies have been crucial in identifying bacteria capable of degrading related compounds. For instance, various species of Pseudomonas and Comamonas terrigena have been identified as being capable of degrading alkyl sulfates. cleaninginstitute.org Some strains of Pseudomonas can even degrade these surfactants without prior desulfonation. cleaninginstitute.org

Studies on petroleum hydrocarbon degradation have also shed light on microbial consortia capable of breaking down branched-chain alkanes. For example, a study on oil-contaminated soil identified several bacterial strains with the potential for bioremediation, highlighting the presence of phenolic compounds like 4-(7-methyloctyl)phenol (B1607053) as an indicator of microbial interaction with petroleum components. acs.org Although not directly on this compound, these findings suggest that similar microbial communities could be involved in its degradation.

Anaerobic Biodegradation Mechanisms

In the absence of oxygen, the biodegradation of this compound relies on alternative metabolic strategies, with different microorganisms and electron acceptors playing key roles.

Sulfate-Reducing Processes and Microbial Activity

Under anoxic conditions, sulfate-reducing bacteria (SRB) are significant contributors to the degradation of organic compounds, including alkyl sulfates. These bacteria utilize sulfate as a terminal electron acceptor, reducing it to sulfide. epa.govacadiau.ca The degradation of alkylbenzenes, which share structural similarities with the hydrophobic tail of this compound, has been observed under sulfate-reducing conditions. epa.govepa.gov

Enrichment cultures from oil-contaminated environments have successfully isolated novel SRB capable of oxidizing various alkylbenzenes. acadiau.ca For instance, members of the Desulfobacteriaceae family have been shown to be prominent in the degradation of hydrocarbons in crude oil under sulfate-reducing conditions. acadiau.ca A specific strain, Desulfosporosinus shakirovi, has been identified for its ability to degrade petroleum hydrocarbons. ter-arkhiv.ru The initial activation of alkanes under anaerobic conditions can involve mechanisms such as addition to fumarate (B1241708) or subterminal carboxylation. nih.govnih.gov While direct evidence for this compound is scarce, it is plausible that SRB would employ similar enzymatic machinery to initiate its breakdown.

Alternative Electron Acceptors in Anoxic Environments

Besides sulfate, other electron acceptors can be utilized by microorganisms for the anaerobic degradation of hydrocarbons. enviro.wiki These include nitrate (B79036), iron (III), and carbon dioxide (in methanogenesis). enviro.wikiumass.edumdpi.com

Nitrate-reducing bacteria have been shown to degrade alkylbenzenes and n-alkanes from crude oil. acadiau.ca The degradation of some hydrocarbons under these conditions can proceed via oxygen-independent hydroxylation. enviro.wiki

Iron-reducing bacteria, such as those from the Geobacter genus, are also capable of degrading aromatic hydrocarbons. mdpi.com The presence of iron oxides has been shown to stimulate the anaerobic biodegradation of certain organic compounds. mdpi.com

In environments where sulfate and nitrate are depleted, methanogenic conditions can prevail. enviro.wiki Under these conditions, a syntrophic relationship between different microbial groups facilitates the breakdown of complex organic matter into methane (B114726) and carbon dioxide. frontiersin.orgnih.gov While the anaerobic degradation of some surfactants has been observed to lead to methane production, the process can be slow and dependent on the specific chemical structure. d-nb.info

Interactive Data Table: Key Microbial Players in Alkyl Sulfate and Hydrocarbon Degradation

Condition Microorganism/Group Substrate(s) Key Process Reference(s)
Aerobic Bacillus megaterium (P450BM-3) Alkyl sulfates Omega-oxidation nih.govacs.org
Aerobic Pseudomonas sp. Alkyl sulfates Desulfonation, Beta-oxidation cleaninginstitute.org
Aerobic Comamonas terrigena Alkyl sulfates Desulfonation cleaninginstitute.org
Anaerobic Desulfobacteriaceae Alkylbenzenes, n-alkanes Sulfate reduction acadiau.ca
Anaerobic Desulfosporosinus shakirovi Petroleum hydrocarbons Sulfate reduction ter-arkhiv.ru
Anaerobic Geobacter sp. Aromatic hydrocarbons Iron reduction mdpi.com

Enzymology of Sulfate Ester Hydrolysis in Environmental Contexts

The breakdown of alkyl sulfate esters, such as this compound, in the environment is primarily mediated by a class of enzymes known as sulfatases. These enzymes play a crucial role in the biogeochemical cycling of sulfur.

Characterization of Alkylsulfatases Involved in Degradation

Alkylsulfatases are enzymes that catalyze the hydrolysis of sulfate ester bonds in aliphatic compounds, releasing inorganic sulfate and an alcohol. nih.gov This process is vital for many microorganisms, as it can serve as a mechanism to obtain sulfur for growth, especially in environments where inorganic sulfate is limited. researchgate.net

Sulfatases are a broad family of enzymes, and those specifically acting on alkyl sulfates are termed alkylsulfatases. researchgate.net These can be categorized into different types based on their structure and catalytic mechanism. For instance, some sulfatases are dependent on a unique post-translational modification of a cysteine or serine residue into a Cα-formylglycine (FGly) at the active site, which is essential for their catalytic activity. nih.govnih.gov Others belong to the Fe(II) α-ketoglutarate-dependent dioxygenase superfamily or the metallo-β-lactamase superfamily. researchgate.net

A well-characterized example is the AtsK enzyme from Pseudomonas putida S-313, an isolate from a sewage treatment plant. researchgate.net This enzyme is an oxygenolytic alkylsulfatase that requires α-ketoglutarate, oxygen, and Fe(II) for its activity. researchgate.net It acts on a variety of linear alkyl sulfates, cleaving the ester to release sulfate, succinate, and the corresponding aldehyde. researchgate.net The enzyme exists as a homotetramer and displays activity on alkyl sulfates with chain lengths from C4 to C12, which would include octyl sulfates. researchgate.net

The general reaction catalyzed by sulfatases involves the cleavage of the S-O bond of the sulfate ester. nih.gov The specificity of these enzymes can vary; for example, arylsulfatases primarily hydrolyze aryl sulfate esters, while alkylsulfatases act on aliphatic sulfates. researchgate.netscirp.org The study of these enzymes is critical for understanding the persistence and degradation pathways of sulfated surfactants in the environment.

Table 1: Properties of a Characterized Alkylsulfatase (AtsK from P. putida S-313)

Property Description Reference
Enzyme Class α-ketoglutarate-dependent dioxygenase researchgate.net
Cofactors Fe(II), Oxygen researchgate.net
Co-substrate α-ketoglutarate (and other α-keto acids) researchgate.net
Substrate Range Alkyl sulfates (Chain lengths C4 to C12) researchgate.net
Products Sulfate, Succinate, Aldehyde researchgate.net
Optimal pH ~7.0 researchgate.net
Quaternary Structure Homotetramer researchgate.net

Regulation and Induction of Degradative Enzymes

The production of alkylsulfatase enzymes by microorganisms is often a highly regulated process, typically induced by the presence of a substrate or the lack of a preferred nutrient source. A primary regulatory factor for many sulfatases is the availability of sulfur in the environment.

In many bacteria, including Pseudomonas species, the genes encoding for sulfatases are part of a sulfur-starvation-induced stimulon. researchgate.net This means that when preferred sulfur sources like inorganic sulfate are depleted, the cell activates a set of genes to scavenge sulfur from alternative sources, such as sulfate esters. researchgate.net The atsK gene in Pseudomonas putida S-313, for instance, is expressed under sulfate-starvation conditions, allowing the organism to utilize alkyl sulfates as its sole source of sulfur for growth. researchgate.net This regulatory system ensures that the cell does not expend energy producing these enzymes when easily metabolizable sulfur is available.

The presence of the target substrate can also induce enzyme production. The molecular machinery for the degradation of complex organic molecules is often controlled by operons, where the presence of the specific compound or a metabolite thereof can trigger the transcription of the necessary catabolic enzymes. cornell.edu For starch-degrading enzymes, for example, the presence of starch or its breakdown products can induce the synthesis of amylases and other related enzymes. dtu.dknih.gov A similar mechanism is expected for the degradation of specific alkyl sulfates, where the compound itself may act as an inducer for the enzymes required for its hydrolysis.

Environmental Factors Influencing Biodegradation Kinetics

The rate at which this compound is biodegraded in the environment is not solely dependent on the presence of capable microorganisms and their enzymes. A variety of physicochemical factors significantly influence the kinetics of this process. ijpab.com

Impact of Molecular Branching on Degradability

The molecular structure of a surfactant plays a critical role in its susceptibility to microbial degradation. The presence of branching in the alkyl chain, such as the methyl group in this compound, can have a significant impact on the rate and pathway of biodegradation.

Generally, linear alkyl chains are more readily degraded by microorganisms than their branched counterparts. The enzymes involved in the initial steps of alkane and alkyl chain oxidation, such as alkane hydroxylases, often exhibit a preference for linear substrates. frontiersin.org Branching can cause steric hindrance, preventing the molecule from properly fitting into the enzyme's active site. diva-portal.org This can lead to slower degradation rates or require microorganisms to possess specialized enzymes capable of handling branched structures.

Effects of pH and Temperature on Microbial Activity

Microbial activity is profoundly influenced by environmental pH and temperature, which in turn directly affects the rate of biodegradation of organic compounds like this compound. ijpab.comtecnoscientifica.com

Temperature: Temperature affects both the chemical properties of the substrate and the metabolic rates of microorganisms. ijpab.com In general, biodegradation rates increase with temperature up to an optimal point, beyond which the enzymes begin to denature and activity rapidly declines. frontiersin.org Most bacteria responsible for degradation in soil and water are mesophiles, with optimal growth temperatures between 20°C and 45°C. libretexts.org Cold temperatures, such as those found in deep-sea environments or during winter in temperate climates, can significantly slow down degradation rates. frontiersin.orgnih.gov For example, studies on oil degradation have shown that different bacterial communities are selected for at different temperatures, with some psychrophilic bacteria being more active at 4°C. frontiersin.org

Table 2: General Influence of pH and Temperature on Microbial Biodegradation

Parameter Condition General Effect on Biodegradation Rate Reference
Temperature Low (e.g., <15°C) Decreased; slower enzyme kinetics and microbial growth. frontiersin.orgnih.gov
Mesophilic (e.g., 20-45°C) Optimal for many environmental microbes. libretexts.org
High (e.g., >50°C) Decreased; enzyme denaturation in non-thermophilic organisms. libretexts.org
pH Acidic (e.g., <5) Generally inhibited for neutrophilic microbes. libretexts.orgup.ac.za
Neutral (e.g., 6-8) Optimal for the majority of environmental bacteria. libretexts.orgnih.gov
Alkaline (e.g., >9) Generally inhibited for neutrophilic microbes. libretexts.org

Partitioning and Transport in Environmental Compartments

The environmental fate of this compound is also governed by its physical distribution, or partitioning, among different environmental compartments, including water, soil, sediment, and air. fiveable.me Partitioning determines the concentration of the chemical that is available to microorganisms for degradation.

As an amphiphilic molecule, this compound will have a tendency to partition between water and organic phases. Its behavior can be estimated using partition coefficients, such as the soil-water partition coefficient (Kd) or the octanol-water partition coefficient (Kow). fiveable.me Compounds with higher coefficients tend to adsorb more strongly to soil and sediment particles, reducing their concentration in the water column. canada.cafiveable.me This sorption can decrease the bioavailability of the chemical to microorganisms in the aqueous phase but may increase its availability to soil-dwelling microbes.

The transport of this compound in the environment will be influenced by its partitioning behavior. If it remains primarily in the water column, it can be transported over long distances by currents. If it adsorbs to sediment, its movement will be much more limited. mdpi.com Fugacity models, which predict the distribution of chemicals based on their tendency to "escape" from different phases, can be used to estimate the ultimate fate of such compounds in a multi-compartment environment. fiveable.memdpi.com For hydrophobic substances, there is a tendency to move from water to sediment, and for some, to bioaccumulate in organisms. canada.cafiveable.me The transport and partitioning of this compound are thus key factors controlling its residence time and ultimate degradation in the environment.

Advanced Analytical Methodologies for 7 Methyloctyl Sulfate Research

Chromatographic-Mass Spectrometric Approaches

The combination of chromatography for physical separation and mass spectrometry for detection and structural elucidation provides the most powerful platform for analyzing compounds like 7-methyloctyl sulfate (B86663).

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the analysis of alkyl sulfates in complex mixtures. nebiolab.comnih.govabdn.ac.uk This technique combines the separation power of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of mass spectrometry. nebiolab.com For a non-volatile and polar compound like 7-methyloctyl sulfate, LC-MS is the preferred direct analysis method.

The process involves introducing a liquid sample, where compounds are separated based on their physicochemical properties as they pass through a chromatographic column. nebiolab.com Reversed-phase chromatography is commonly employed for alkyl sulfates. ca.gov Following separation, the analyte is ionized, typically using electrospray ionization (ESI) in negative mode, which is well-suited for anionic species like sulfates. The mass spectrometer then separates and detects the ions based on their mass-to-charge ratio (m/z). nebiolab.comca.gov For enhanced selectivity and quantitative accuracy, tandem mass spectrometry (MS/MS) is used, often in Multiple Reaction Monitoring (MRM) mode. abdn.ac.uk This involves selecting the specific parent ion of this compound, fragmenting it, and monitoring a specific product ion, which significantly reduces background noise and improves detection limits. abdn.ac.uk

Table 1: Typical Parameters for LC-MS/MS Analysis of Alkyl Sulfates

ParameterDescriptionTypical Setting for Alkyl Sulfate Analysis
Chromatography Liquid Chromatography (LC)Reversed-Phase (e.g., C18 column)
Mobile Phase Solvent system to elute the analyteGradient elution with acetonitrile/methanol and water, often with a buffer like ammonium (B1175870) formate.
Ionization Source Method to generate ionsElectrospray Ionization (ESI), typically in negative ion mode.
Mass Analyzer Separates ions by m/zTriple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF). abdn.ac.ukmdpi.com
Detection Mode Method for quantificationMultiple Reaction Monitoring (MRM) for high sensitivity and specificity. abdn.ac.uk

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for separating and analyzing volatile and thermally stable compounds. researchgate.net However, alkyl sulfates like this compound are polar, ionic, and non-volatile, making them unsuitable for direct GC-MS analysis. ohiolink.edu Therefore, a chemical derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form. researchgate.netjfda-online.com

Derivatization involves reacting the analyte to replace active hydrogens on polar functional groups with nonpolar moieties. sigmaaldrich.com Several strategies can be employed:

Silylation: This is a common technique where an active hydrogen is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used. sigmaaldrich.com

Alkylation/Esterification: This method converts the acidic sulfate into an ester, increasing its volatility. gcms.cz

Pyrolytic Methylation: This technique involves derivatization directly in the hot GC injection port, though it can sometimes suffer from poor reproducibility for sulfonated surfactants. ohiolink.edu

Deconjugation-Derivatization: An alternative approach involves chemically or enzymatically cleaving the sulfate group to yield the parent alcohol (7-methyloctan-1-ol), which is then derivatized (e.g., by silylation) and analyzed by GC-MS. mdpi.com This indirect method confirms the structure of the alkyl chain.

Once derivatized, the sample is injected into the GC, where it is vaporized and separated in a long capillary column before being detected by the mass spectrometer.

Table 2: Comparison of Derivatization Strategies for GC-MS Analysis

Derivatization MethodReagent ExampleAnalyte FormKey AdvantagesKey Disadvantages
Silylation BSTFA, MTBSTFASilyl esterForms stable derivatives, well-established method. sigmaaldrich.comDerivatives can be sensitive to moisture. sigmaaldrich.com
Deconjugation then Silylation Solvolysis or Sulfatase, then MSTFASilyl ether of parent alcoholConfirms alkyl chain structure, robust derivatization of alcohols. mdpi.comRequires an additional deconjugation step. mdpi.com
Pyrolytic Methylation Tetramethylammonium hydroxide (B78521) (TMAH)Methyl esterSimple sample preparation, online derivatization. ohiolink.eduCan have reproducibility issues for some compounds. ohiolink.edu

Spectroscopic and Ion-Based Detection Methods

While chromatographic-mass spectrometric methods provide the most detailed information, other techniques can be used for more targeted or screening-level analyses, particularly for the sulfate moiety.

One of the most relevant methods in this category is Ion Chromatography (IC) . IC is a powerful technique for the determination of inorganic anions and is well-suited for quantifying sulfate ions. filab.frlongdom.org In the context of this compound, this would typically involve a sample preparation step, such as acid hydrolysis, to cleave the sulfate group from the organic chain, liberating free sulfate ions (SO₄²⁻). The resulting solution is then injected into the IC system, where the sulfate ions are separated from other anions on an anion-exchange column and subsequently measured by a conductivity detector. nih.gov This method is robust, validated, and widely used for sulfate quantification in aqueous samples. longdom.orgthermofisher.com

Spectrophotometry offers another avenue for sulfate determination. These methods are typically colorimetric or turbidimetric. A common approach involves precipitating the sulfate ions from solution by adding an excess of barium chloride to form a fine precipitate of barium sulfate (BaSO₄). grdjournals.com The resulting turbidity of the solution can be measured with a spectrophotometer or nephelometer at a specific wavelength (e.g., 420 nm), as the amount of light scattered is proportional to the concentration of the precipitate, and thus the original sulfate concentration. grdjournals.comepa.gov While simpler and more accessible than IC, spectrophotometric methods can be prone to interference from other sample components that may affect precipitation or color development. grdjournals.com

Isotopic Labeling for Metabolic and Environmental Tracing

Isotopic labeling is a powerful tool used to trace the fate of a molecule through complex biological or environmental systems. nih.govcopernicus.org This technique involves synthesizing this compound using atoms that contain a higher-than-natural abundance of a stable (non-radioactive) isotope. Common isotopes used in such studies include Carbon-13 (¹³C), Deuterium (²H), or Sulfur-34 (³⁴S). nih.govsigmaaldrich.com

Once the labeled this compound is introduced into a system (e.g., a cell culture, a soil microcosm, or a whole organism), its journey and transformation can be monitored. nih.gov Analytical instruments, primarily mass spectrometers, can distinguish between the labeled compound and its unlabeled counterparts based on the mass difference imparted by the heavy isotope. nih.gov

Metabolic Tracing: In metabolic studies, researchers can track the uptake of labeled this compound into cells and identify its subsequent metabolic products (metabolites). biorxiv.org By analyzing the mass shifts in downstream molecules, specific biochemical pathways of degradation or modification can be elucidated. nih.gov

Environmental Tracing: In environmental science, isotopic labeling helps to understand the fate and transport of pollutants. Labeled this compound can be used to study its degradation pathways (biodegradation, hydrolysis), adsorption to soil particles, and potential for bioaccumulation, providing critical data for environmental risk assessment. nih.govbohrium.com

Table 3: Potential Stable Isotopes for Labeling this compound

Stable IsotopeLocation in MoleculeTypical Application
Carbon-13 (¹³C) Incorporated into the 7-methyloctyl carbon backbone.Tracing the fate of the organic portion of the molecule in metabolic and environmental degradation pathways. researchgate.net
Deuterium (²H) Replaces hydrogen atoms on the alkyl chain.Similar to ¹³C labeling, used for metabolic flux analysis and tracing. biorxiv.org
Sulfur-34 (³⁴S) Incorporated into the sulfate group.Tracing the sulfur moiety, useful for studying sources of sulfate contamination and desulfation pathways. nih.govmtech.edu
Oxygen-18 (¹⁸O) Incorporated into the sulfate group.Used in combination with ³⁴S to provide a dual-isotope signature for source apportionment and to study reaction mechanisms. nih.gov

Sample Preparation and Matrix Effects in Environmental and Biological Samples

The analysis of this compound in real-world samples, such as river water, soil, or blood plasma, is complicated by the presence of a complex mixture of other substances known as the sample matrix. pjoes.comnih.gov Effective sample preparation is therefore a critical step to isolate the target analyte from interfering components, concentrate it to detectable levels, and present it in a form compatible with the analytical instrument. researchgate.net

Common sample preparation techniques include:

Solid-Phase Extraction (SPE): This is a widely used technique for aqueous samples. The sample is passed through a cartridge containing a solid sorbent that retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of solvent. chromatographyonline.com

Liquid-Liquid Extraction (LLE): This classic method separates compounds based on their relative solubilities in two immiscible liquids (e.g., water and an organic solvent). chromatographyonline.com

Pressurized Liquid Extraction (PLE): An advanced technique for solid samples like soil or sediment, using elevated temperatures and pressures to achieve rapid and efficient extraction. researchgate.net

Protein Precipitation (PPT): For biological samples like plasma or serum, an organic solvent (e.g., acetonitrile) or an acid is added to precipitate proteins, which are then removed by centrifugation. chromatographyonline.complos.org

Despite careful cleanup, co-eluting matrix components can still interfere with the analysis, particularly in LC-MS. This phenomenon, known as the matrix effect , can alter the ionization efficiency of the analyte, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). nih.govchromatographyonline.comnih.gov Matrix effects are a major concern in quantitative analysis as they can severely compromise accuracy and reproducibility. researchgate.net To overcome this, several strategies are employed, most notably the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS is chemically identical to the analyte but has a different mass, and it experiences the same matrix effects, allowing for accurate correction during data processing. chromatographyonline.comchromatographyonline.com

Table 4: Sample Preparation Methods for Different Matrices

Sample MatrixPrimary ChallengeRecommended Preparation Technique
Water (e.g., river, wastewater) Low analyte concentration, dissolved salts.Solid-Phase Extraction (SPE) for cleanup and concentration. ca.govchromatographyonline.com
Soil/Sediment Strong binding to matrix, complex organic matter.Pressurized Liquid Extraction (PLE) or Ultrasonic-Assisted Extraction (UAE), followed by SPE cleanup. researchgate.net
Biological Fluids (Plasma/Urine) High protein and lipid content, endogenous compounds. nih.govProtein Precipitation (PPT) or Liquid-Liquid Extraction (LLE), often followed by SPE. nih.govchromatographyonline.com

Biological and Ecological Roles of 7 Methyloctyl Sulfate

Role as Kairomones in Phytoplankton-Grazer Interactions

In aquatic environments, chemical cues released by organisms are crucial for mediating interactions. nih.gov Substances known as kairomones or infochemicals are released by a predator and can induce phenotypic changes in their prey. ebi.ac.uknih.gov 7-Methyloctyl sulfate (B86663) has been identified as one such kairomone, released by the crustacean Daphnia pulex. nih.govnih.govtokushima-u.ac.jp

The presence of grazers like Daphnia in the water triggers a defensive morphological transformation in the unicellular green alga Scenedesmus. nih.govmdpi.com In response to these chemical signals, the typically single-celled Scenedesmus shifts its reproductive mode to form colonies, often comprising two, four, or eight cells. mdpi.comruhr-uni-bochum.de This change in morphology is a self-defense mechanism, as the larger colony size makes the algae more difficult for the grazer to consume. nih.govfrontiersin.org

Several aliphatic sulfates have been isolated from Daphnia pulex and identified as the specific kairomones that induce this morphological defense in phytoplankton like Scenedesmus gutwinskii and Scenedesmus subspicatus. nih.govnih.govresearchgate.net Alongside compounds like 2,6-dimethylheptyl sulfate, 7-methyloctyl sulfate has been confirmed through spectroscopic and synthetic studies to be one of these active kairomones, capable of inducing colony formation at very low concentrations. ebi.ac.uknih.govresearchgate.net The amphiphilic nature of these aliphatic sulfates appears to be a key factor in their activity. ruhr-uni-bochum.de

**Table 1: Kairomone-Induced Defense in *Scenedesmus***

Kairomone Source Organism Affected Organism Observed Effect
This compound Daphnia pulex Scenedesmus gutwinskii, Scenedesmus subspicatus Induction of 2, 4, and 8-cell colony formation. nih.govruhr-uni-bochum.deresearchgate.net
2,6-Dimethylheptyl sulfate Daphnia pulex Scenedesmus gutwinskii Induction of morphological defense. nih.govebi.ac.uk
6-Methyloctyl sulfate Daphnia pulex Scenedesmus gutwinskii Induction of morphological defense. nih.govresearchgate.net

The release of this compound by Daphnia and the subsequent response by Scenedesmus is a clear example of interspecific chemical communication. ebi.ac.uknih.gov As a kairomone, the compound benefits the receiver (Scenedesmus) by signaling the presence of a potential threat, allowing it to initiate a defensive strategy. ebi.ac.uk This chemical signaling is a vital component of the ecological dynamics in pelagic food webs, influencing predator-prey relationships and potentially impacting the broader structure of aquatic communities. nih.govnih.gov The identification of these specific aliphatic sulfates has provided a breakthrough in understanding the chemical nature of the signals that govern these complex interactions. ruhr-uni-bochum.de

Broader Bioactivity Spectrum in Marine Organisms

Aliphatic sulfates isolated from marine invertebrates are a class of natural products that exhibit a wide array of biological activities. nih.govrcsb.org While often structurally simple, these compounds have demonstrated effects ranging from enzyme inhibition to antiproliferative and antimicrobial properties. nih.govresearchgate.netresearchgate.net

Certain aliphatic sulfates derived from marine organisms have been shown to act as enzyme modulators. nih.govrsc.org A notable example is the inhibition of thrombin, a key enzyme in the blood coagulation cascade. nih.govscbt.com For instance, toxadocials, a class of sulfated aldehydes from the marine sponge Toxadocia cylindrica, have demonstrated thrombin inhibition. nih.gov The presence of sulfate esters in these molecules is suggested to be associated with this activity. nih.gov While the broader class of marine aliphatic sulfates shows potential for enzyme modulation, specific studies detailing the thrombin inhibitory activity of this compound itself are not prominent. nih.govresearchgate.net However, the sulfation of proteins is known to enhance their binding affinity and anticoagulant activity. mdpi.com

The bioactivity of marine aliphatic sulfates also extends to antiproliferative and antimicrobial effects. nih.govrcsb.orgresearchgate.net Various alkyl sulfates isolated from marine sources such as ascidians have been reported to possess cytotoxic and antiproliferative activities against several cancer cell lines. nih.govresearchgate.net For example, certain sulfated alkanes have shown activity against murine macrophage cells. nih.govresearchgate.net Additionally, antimicrobial properties, including antibacterial and antifungal actions, have been documented for this class of compounds. nih.govrcsb.org Sulfated polysaccharides from marine algae have also shown significant antimicrobial activities. nih.gov While these properties are characteristic of the broader group of marine sulfated compounds, specific investigations into the antiproliferative or antimicrobial potential of this compound are less common in the reviewed literature. nih.govresearchgate.net

Table 2: General Bioactivities of Marine Aliphatic Sulfates

Bioactivity Description Example Compounds (Class)
Enzyme Inhibition Modulation of enzyme function, such as thrombin inhibition. nih.gov Toxadocials. nih.gov
Antiproliferative Inhibition of cell growth, often tested against cancer cell lines. nih.govresearchgate.net Various sulfated alkanes from ascidians. nih.govresearchgate.net
Antimicrobial Activity against bacteria and fungi. nih.govrcsb.org Various alkyl sulfates. nih.gov
Antifouling Prevention of organism settlement on surfaces, with low environmental toxicity. nih.gov Sulfated phenolic acids. nih.gov

Host-Microbiome Orchestration of Sulfated Metabolome

The collection of sulfate-containing metabolites, known as the sulfated metabolome, is increasingly recognized for its physiological roles beyond being simple waste products. nih.govnih.gov Recent research highlights that the gut microbiome plays a crucial role in orchestrating the sulfated metabolome through collaborative metabolism with the host. nih.govnih.govdiva-portal.org Commensal bacteria can chemically modify or synthesize a variety of sulfated compounds, influencing host metabolism, immune response, and other physiological functions. nih.govnih.gov

Microbial enzymes, specifically sulfatases, are key to this interaction. acs.orgbiorxiv.org Gut microbial sulfatases can reactivate sulfated compounds that were inactivated by the host for excretion. acs.org This reactivation can affect the local gut epithelium or allow the compounds to be reabsorbed. acs.org The gut microbiome encodes a diverse array of sulfatases that can process sulfated forms of neurotransmitters, hormones, and dietary compounds. diva-portal.orgacs.org This co-metabolism can produce bioactive molecules that may be beneficial or detrimental to the host. diva-portal.org For example, the microbial conversion of dietary polyphenols can result in various sulfated metabolites with reported protective effects. diva-portal.org This intricate interplay underscores how gut microbes can shape the body's landscape of sulfated compounds, with potential implications for health and disease. nih.govpnas.org

Microbial Transformation and Metabolism Pathways

While specific metabolic pathways for this compound have not been detailed in scientific literature, the biodegradation of other primary and secondary alkyl sulfates by microbial communities is well-documented. These processes are generally initiated by the enzymatic cleavage of the sulfate group, followed by the oxidation of the resulting alcohol. Given that this compound is a secondary alkyl sulfate with a methyl branch, it is hypothesized that its degradation follows a similar route.

The initial and rate-limiting step in the microbial degradation of alkyl sulfates is the hydrolysis of the C-O-S ester bond, a reaction catalyzed by a class of enzymes known as alkylsulfatases. uni-koeln.de This enzymatic action releases the inorganic sulfate and the corresponding alcohol, in this case, 7-methyloctanol.

Once 7-methyloctanol is formed, it is expected to be further metabolized by the resident microbial population. The typical pathway for the degradation of long-chain alcohols involves oxidation to the corresponding aldehyde and then to a carboxylic acid. This fatty acid can then enter the β-oxidation pathway, where it is sequentially broken down to acetyl-CoA, which can then be funneled into the tricarboxylic acid (TCA) cycle for energy production and biomass synthesis.

The presence of a methyl branch in this compound may influence its biodegradability. While historically branched-chain compounds were considered more resistant to degradation than their linear counterparts, research has shown that many microorganisms possess the enzymatic machinery to degrade branched alkyl sulfates. mdpi.com The position of the branch can affect the rate and pathway of degradation.

Studies on other kairomones from Daphnia have indicated that they are subject to rapid microbial degradation. uni-koeln.deuni-koeln.de This breakdown is considered a critical ecological function, as it removes the chemical signal from the environment, preventing a perpetual state of induced defenses in prey organisms. The microbial community, therefore, plays a vital role in resetting the chemical landscape of aquatic habitats.

General Microbial Transformation Steps for Alkyl Sulfates Description Key Enzyme Class
Initial Hydrolysis Cleavage of the sulfate ester bond to release inorganic sulfate and the parent alcohol.Alkylsulfatase
Alcohol Oxidation The resulting alcohol is oxidized to an aldehyde and then to a carboxylic acid.Alcohol Dehydrogenase, Aldehyde Dehydrogenase
β-Oxidation The carboxylic acid is broken down into two-carbon units (acetyl-CoA).Various enzymes of the β-oxidation pathway
TCA Cycle Integration Acetyl-CoA enters the tricarboxylic acid cycle for energy and biomass production.TCA cycle enzymes

Enzymatic Sulfation and Desulfation in Microbial Communities

The balance of sulfation and desulfation activities within microbial communities is central to the biogeochemical cycling of sulfur and the metabolism of sulfated organic compounds. researchgate.net

Enzymatic Desulfation:

The key enzymes responsible for the initial step in the degradation of this compound are alkylsulfatases. These enzymes catalyze the hydrolysis of the sulfate ester, accomplishing desulfation. Microbial alkylsulfatases can be highly specific or exhibit broad substrate ranges. They are classified based on their preference for primary or secondary alkyl sulfates. Given that this compound is a secondary alkyl sulfate, it is likely that secondary alkylsulfatases are involved in its degradation.

Bacteria from various genera, including Pseudomonas, have been shown to produce a range of alkylsulfatases, enabling them to utilize different alkyl sulfates as a source of carbon and/or sulfur. researchgate.net The expression of these sulfatases can be constitutive or inducible, often regulated by the availability of sulfur in the environment. In sulfur-limited conditions, many bacteria upregulate the synthesis of sulfatases to scavenge sulfur from organic sources. researchgate.net

Enzymatic Sulfation:

The biosynthesis of alkyl sulfates like this compound involves the transfer of a sulfonate group to an alcohol, a reaction catalyzed by sulfotransferases. mdpi.comnih.gov These enzymes utilize an activated sulfate donor, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to sulfate a variety of substrates, including alcohols.

While the production of this compound has been identified in Daphnia pulex, it is plausible that symbiotic or free-living microorganisms could also possess the capability to synthesize this or similar compounds through the action of sulfotransferases on available branched-chain alcohols. In a broader biological context, sulfation is often a detoxification pathway, increasing the water solubility of compounds and facilitating their excretion. nih.gov However, in the case of this compound, sulfation serves to create a potent signaling molecule.

Enzymatic Process Enzyme Class Function in Relation to this compound (Inferred) Cellular Location (Typical)
Desulfation Alkylsulfatase (specifically secondary alkylsulfatase)Hydrolysis of this compound to 7-methyloctanol and inorganic sulfate.Periplasmic or intracellular
Sulfation SulfotransferaseSynthesis of this compound from 7-methyloctanol and a sulfate donor (e.g., PAPS).Cytoplasmic

Computational Studies and Molecular Modeling of 7 Methyloctyl Sulfate

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular dynamics (MD) simulations serve as a "computational microscope," allowing researchers to observe the time-resolved motion of atoms and molecules. taylorfrancis.comnih.gov For an amphiphilic molecule like 7-methyloctyl sulfate (B86663), MD simulations are particularly valuable for understanding its conformational flexibility and its interactions in various environments, such as in aqueous solution or at interfaces.

An MD simulation of 7-methyloctyl sulfate would typically involve placing the molecule, or an ensemble of molecules, within a simulation box filled with explicit solvent molecules (e.g., water). nih.gov By solving Newton's equations of motion for every atom in the system, a trajectory is generated that describes how the positions and velocities of the atoms evolve over time. mdpi.commdpi.com

Key insights from MD simulations would include:

Conformational Landscape: The 7-methyloctyl alkyl chain is not rigid; it can adopt numerous conformations due to the rotation around its single bonds. MD simulations can sample this conformational space, identifying the most probable and energetically favorable shapes the molecule assumes in solution. nih.gov This is crucial for understanding how its structure influences its function and interactions.

Solvation and Hydration: The simulations can reveal the detailed structure of water molecules surrounding the hydrophilic sulfate headgroup and the hydrophobic alkyl tail. This provides information on the hydration shell and the energetic cost or gain of dissolving the molecule in water.

Aggregation Behavior: By simulating multiple this compound molecules, researchers can study the initial stages of micelle formation. The simulations can show how the molecules orient themselves to minimize the unfavorable contact between the hydrophobic tails and water, leading to aggregation.

Interaction Analysis: When simulated with other molecules, such as proteins or on surfaces, MD can elucidate the specific atomic-level interactions (e.g., hydrogen bonds, van der Waals forces) that govern binding and adsorption processes. mdpi.com

The table below summarizes typical parameters and outputs from a hypothetical MD simulation study on this compound.

Parameter/OutputDescriptionRelevance to this compound
Force Field A set of parameters and equations used to describe the potential energy of the system (e.g., CHARMM, AMBER). nih.govDefines the atomic interactions and dictates the accuracy of the simulation.
Solvent Model A model representing the solvent, typically explicit water models like TIP3P or SPC/E. nih.govCrucial for accurately capturing hydrophobic effects and hydration of the sulfate group.
Simulation Time The duration of the simulation, typically ranging from nanoseconds (ns) to microseconds (µs).Longer simulations allow for the observation of slower processes like conformational changes.
Root Mean Square Deviation (RMSD) A measure of the average distance between the atoms of superimposed structures, used to assess conformational stability. mdpi.comTracks how the molecule's structure changes over time relative to a starting conformation.
Radius of Gyration (Rg) A measure of the molecule's compactness.Indicates whether the alkyl chain is in an extended or a collapsed state.
Radial Distribution Function (RDF) Describes how the density of surrounding atoms varies as a function of distance from a central point.Characterizes the structure of the hydration shell around the sulfate head and alkyl tail.

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govyoutube.com This method is essential for understanding how xenobiotics might interact with biological targets, such as metabolic enzymes.

Cytosolic sulfotransferases (SULTs) are a family of Phase II metabolic enzymes that catalyze the sulfonation of a wide range of substrates, including drugs and xenobiotics, to facilitate their excretion. nih.govuef.fi The interaction of this compound with SULTs is of toxicological interest. Computational studies on related compounds, such as metabolites of di-isononyl phthalate (B1215562) which also possess a branched alkyl structure, have explored interactions with the SULT1 family. mdpi.com

A molecular docking study of this compound into the active site of a SULT enzyme (e.g., SULT1A1 or SULT1E1) would proceed by:

Obtaining the 3D crystal structure of the target SULT enzyme.

Defining the binding pocket, which is the region where the natural substrate and the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) bind. nih.gov

Using a docking algorithm to sample many possible orientations (poses) of this compound within the binding pocket.

Scoring these poses based on their predicted binding affinity or energy to identify the most likely binding mode. researchgate.net

The results would highlight key amino acid residues that interact with the ligand. For an alkyl sulfate, interactions would likely involve:

Ionic/Hydrogen Bonds: The negatively charged sulfate group would be expected to form strong interactions with positively charged (e.g., Lysine, Arginine) or polar (e.g., Serine, Histidine) residues in the active site. nih.gov

Hydrophobic Interactions: The 7-methyloctyl chain would likely be situated in a hydrophobic pocket of the enzyme, interacting with nonpolar residues like Leucine, Isoleucine, and Phenylalanine. mdpi.com

Alkylsulfatases are enzymes that catalyze the hydrolysis of alkyl sulfate esters, a key step in the biodegradation of anionic surfactants. Modeling how this compound binds as a substrate to these enzymes can provide insights into its environmental fate.

Using the crystal structure of a primary alkylsulfatase, molecular docking can be employed to model the binding of this compound. nih.gov The active site of these enzymes often contains a binuclear metal center and specific residues crucial for catalysis. Docking simulations would aim to place the sulfate group of the substrate in a catalytically competent position near these key features. A study on a thermostable alkylsulfatase identified Tyr246 and Gly263 as important residues for substrate preference. nih.gov Docking this compound into this or similar structures could predict its binding efficiency and potential rate of degradation compared to other linear or branched alkyl sulfates.

Enzyme FamilyPotential Interacting ResiduesType of InteractionPredicted Outcome
SULTs Lysine, Arginine, HistidineIonic, Hydrogen Bonding with Sulfate GroupAnchoring the ligand in the active site for the sulfonation reaction.
Leucine, Phenylalanine, ValineHydrophobic Interactions with Alkyl ChainDetermining substrate specificity and orientation. mdpi.comnih.gov
Alkylsulfatases Tyrosine, Glycine, SerineHydrogen Bonding, Steric Fit with Sulfate and ChainPositioning the substrate for hydrolysis and influencing substrate preference. nih.gov
Metal Cofactors (e.g., Zn²⁺)Coordination with Sulfate GroupCatalyzing the cleavage of the ester bond.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational models that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. mdpi.commedcraveonline.com These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally measured endpoint. nih.gov

For a series of related alkyl sulfates including this compound, QSAR/QSPR models could be developed to predict various endpoints without the need for extensive laboratory testing.

Steps in a QSAR/QSPR study:

Data Collection: A dataset of molecules with known experimental values for a specific property (e.g., toxicity, critical micelle concentration) is assembled.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., branching indices), quantum-chemical (e.g., HOMO/LUMO energies), or 3D (e.g., molecular shape). researchgate.net

Model Development: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to select the most relevant descriptors and build a predictive model. mdpi.com

Validation: The model's predictive power is rigorously tested using internal and external validation techniques. mdpi.com

A QSPR study on surfactants, for instance, might use descriptors to predict properties like the critical micelle concentration (CMC). mdpi.com For this compound, descriptors related to its branched structure would be particularly important. A QSAR model could be used to predict its potential for skin irritation or aquatic toxicity based on descriptors that capture its size, lipophilicity (logP), and electronic features.

Density Functional Theory (DFT) and Ab Initio Approaches for Electronic Structure

Density Functional Theory (DFT) and ab initio methods are powerful quantum mechanical approaches used to study the electronic structure of molecules from first principles. rsc.orgresearchgate.net These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and molecular orbitals, which are fundamental to understanding a molecule's geometry, stability, and reactivity. researchgate.net

For this compound, these calculations can provide precise data on:

Optimized Geometry: DFT can be used to find the lowest-energy 3D conformation of the molecule, providing accurate bond lengths and angles. researchgate.net

Partial Atomic Charges: The calculations reveal how electron density is distributed across the molecule, quantifying the negative charge on the oxygen atoms of the sulfate group and the partial positive charges on the sulfur and carbon atoms. This is critical for understanding electrostatic interactions.

Molecular Orbitals: DFT calculates the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. growingscience.com

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the molecule's surface. For this compound, it would show a region of high negative potential (red) around the sulfate headgroup, indicating its susceptibility to electrophilic attack and its ability to form strong hydrogen bonds. researchgate.net

Vibrational Frequencies: These calculations can predict the molecule's infrared (IR) and Raman spectra, which can be compared with experimental data to confirm its structure. mdpi.com

These quantum chemical methods provide a fundamental, electron-level understanding that can complement and parameterize the more classical models used in MD simulations and QSAR studies. nih.govmdpi.comnih.gov

Emerging Research Directions and Future Perspectives in 7 Methyloctyl Sulfate Research

Integrated Omics Approaches for Environmental and Biological Studies

Understanding the environmental fate and biological impact of 7-Methyloctyl sulfate (B86663) requires a holistic approach. Integrated omics technologies—genomics, transcriptomics, proteomics, and metabolomics—provide a powerful framework for deciphering the complex interactions between this compound and microbial communities. oup.comnih.gov By combining these approaches, researchers can move beyond studying single organisms or pathways to gain a system-wide view of microbial responses to branched alkyl sulfates in ecosystems like soil and water.

Environmental proteomics, for instance, can identify the specific proteins and enzymes expressed by microorganisms when they encounter 7-Methyloctyl sulfate. oup.com This can reveal the metabolic pathways activated for its degradation and the stress-response mechanisms cells employ to cope with its surfactant properties. mdpi.com When combined with transcriptomics (studying gene expression) and metabolomics (studying metabolic products), a comprehensive picture emerges. This integrated strategy, sometimes called "panomics," is crucial for constructing innovative strategies to understand the biological effects of natural and synthetic compounds.

Future research will likely focus on applying these multi-omics strategies in situ to contaminated environments. This will help identify key microbial players in the biodegradation of this compound, discover novel catabolic genes and enzymes, and develop robust biomarkers to monitor the efficacy of bioremediation efforts.

Table 1: Role of Integrated Omics in this compound Research

Omics Discipline Focus of Study Key Questions Answered for this compound
Genomics DNA Which microorganisms possess the genetic potential to degrade it?
Transcriptomics RNA Which degradation-related genes are actively expressed in its presence?
Proteomics Proteins What specific enzymes and functional proteins are produced to break it down?
Metabolomics Metabolites What are the intermediate and final products of its biodegradation pathway?

Targeted Bioremediation Strategies for Branched Alkyl Sulfates

The bioremediation of alkyl sulfate surfactants is highly dependent on their chemical structure. While linear alkyl sulfates are readily biodegradable, the branching in molecules like this compound can pose a significant challenge for many microorganisms. cleaninginstitute.orgmpob.gov.my The methyl branch can sterically hinder the enzymes that typically initiate the degradation process. This recalcitrance necessitates the development of targeted bioremediation strategies that utilize specialized microorganisms and enzymes.

Pioneering research has led to the isolation of bacteria, particularly from the Pseudomonas genus, capable of breaking down branched primary alkyl sulfates. nih.govnih.gov For example, studies on the degradation of 2-butyloctyl sulfate, a structural analog of this compound, have identified novel alkylsulfatase enzymes with specific activity against branched structures. nih.govnih.gov These enzymes initiate degradation by cleaving the sulfate group, a critical first step.

One study identified several distinct alkylsulfatases in Pseudomonas sp. strain AE-A. nih.gov Some enzymes were specific to linear sulfates like sodium dodecyl sulfate (SDS), while others were specifically induced by and active on the branched 2-butyloctyl sulfate. nih.gov This discovery of substrate-specific enzymes is crucial for developing effective bioremediation technologies. Future strategies may involve:

Bioaugmentation: Introducing specialized bacterial strains, like Pseudomonas sp. AE-D which grows only on branched sulfates, into contaminated sites. nih.gov

Enzyme Bioreactors: Utilizing isolated, highly specific alkylsulfatases in treatment systems to break down branched surfactants in industrial wastewater.

Genetic Engineering: Enhancing the degradation capabilities of robust environmental bacteria by introducing genes for these specialized sulfatases.

Table 2: Substrate Specificity of Alkylsulfatases from Pseudomonas Species

Enzyme Producing Strain Substrate Specificity Inducibility
AP1 Pseudomonas sp. AE-A Weakly active on both linear (SDS) and branched (2-butyloctyl sulfate) substrates. Constitutive (always produced)
AP2 Pseudomonas sp. AE-A Active on 2-butyloctyl sulfate; inactive on SDS. Induced by 2-butyloctyl sulfate
AP3 Pseudomonas sp. AE-A Active on SDS; inactive on 2-butyloctyl sulfate. Induced by SDS
DP1 Pseudomonas sp. AE-D Active on 2-butyloctyl sulfate; inactive on SDS. Induced by 2-butyloctyl sulfate

Advanced Chemical Ecology Investigations of Kairomone Function

Chemical ecology studies the role of chemical signals in mediating interactions between organisms. Kairomones are a class of these semiochemicals that are emitted by one species and benefit a receiving species, often by indicating a food source or the presence of a predator, without benefiting the emitter. frontiersin.org While many kairomones are complex molecules, simple sulfated compounds have been identified as potent signaling agents in aquatic ecosystems.

For instance, the sulfated bile salt 5α-cyprinol sulfate is a well-documented kairomone released by fish. frontiersin.orgelifesciences.org It is detected at picomolar concentrations by freshwater crustaceans like Daphnia, inducing defensive behaviors such as vertical migration to avoid predation. elifesciences.org Similarly, other aliphatic sulfates have been isolated from Daphnia themselves and are believed to induce morphological changes in phytoplankton, another form of chemical defense. nih.gov

Although this compound has not been specifically identified as a kairomone, its structure as an aliphatic sulfate suggests a potential role in chemical signaling. Future investigations could explore several hypotheses:

Could it act as a foraging cue for bacteria, signaling a rich source of carbon and sulfur?

Could its presence in water, originating from industrial or domestic discharge, interfere with the natural chemical cues used by aquatic organisms?

Could it be part of a more complex blend of chemicals that signals the presence of a specific organism or food source in a particular ecological niche?

Advanced analytical techniques, such as liquid chromatography coupled with mass spectrometry (LC-MS), combined with behavioral bioassays, will be essential tools to investigate these potential ecological roles.

Table 3: Examples of Sulfated Compounds in Chemical Ecology

Compound Emitter Receiver Ecological Role
5α-Cyprinol sulfate Cyprinid fish Daphnia (water flea) Kairomone: Indicates predator presence, inducing defensive behavior. frontiersin.orgelifesciences.org
Aliphatic sulfates Daphnia pulex Scenedesmus (phytoplankton) Kairomone: Induces defensive morphological changes in the phytoplankton. nih.gov
This compound (Hypothetical) Microorganisms Potential Kairomone: Could signal a carbon/energy source.

Novel Biotechnological Applications of Sulfated Metabolites

Sulfation is a common chemical modification in nature, and naturally occurring sulfated metabolites exhibit a vast range of biological activities. mdpi.comnih.gov This diversity provides a rich source of inspiration for novel biotechnological applications. While this compound is a synthetic surfactant, the broader class of sulfated compounds, including sulfated polysaccharides, sterols, and peptides, holds significant promise in medicine and materials science. mdpi.com

Marine organisms, in particular, are a prolific source of bioactive sulfated compounds. nih.govnih.gov For example:

Fucoidans: These sulfated polysaccharides from brown algae show anticoagulant, antiviral, anti-inflammatory, and antioxidant properties, making them candidates for pharmaceuticals and cosmetics. mdpi.com

Carrageenans: Derived from red algae, these sulfated polysaccharides are used as gelling agents in the food industry and are being explored for tissue engineering and drug delivery applications. mdpi.com

Sulfated Chitosan (B1678972): Chemical modification of chitosan by sulfation can create heparin-like polymers used to promote vascularization and tissue regeneration. nih.gov

The unique properties conferred by the sulfate group—such as high negative charge, hydrophilicity, and specific interactions with proteins—are key to these functions. nih.gov Future research into compounds like this compound could lead to the design of novel biosurfactants with specialized properties, such as enhanced stability in extreme conditions or specific antimicrobial activity. By understanding the structure-function relationships of both natural and synthetic sulfated molecules, researchers can develop new materials for drug delivery, regenerative medicine, and advanced industrial processes. researchgate.netresearchgate.net

Table 4: Biotechnological Applications of Various Sulfated Metabolites

Class of Sulfated Compound Source Example Potential Application(s)
Sulfated Polysaccharides Brown Algae (Fucoidans) Pharmaceuticals (anticoagulant, antiviral), Cosmetics. mdpi.com
Sulfated Polysaccharides Red Algae (Carrageenans) Food industry (gelling agents), Tissue engineering, Drug delivery. mdpi.com
Sulfated Sterols Marine Sponges Drug development (antibacterial, antifungal). mdpi.com
Sulfated Peptides Marine Mollusks Development of novel therapeutic agents (antimicrobial). mdpi.com
Engineered Sulfated Chitosan Crustacean Shells (Chitin) Regenerative medicine (angiogenesis, bone tissue formation). nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methyloctyl sulfate
Reactant of Route 2
Reactant of Route 2
7-Methyloctyl sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.